5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 899539-96-9
VCID: VC2250381
InChI: InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
SMILES: CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C11H9FN2O4S
Molecular Weight: 284.27 g/mol

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

CAS No.: 899539-96-9

Cat. No.: VC2250381

Molecular Formula: C11H9FN2O4S

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid - 899539-96-9

Specification

CAS No. 899539-96-9
Molecular Formula C11H9FN2O4S
Molecular Weight 284.27 g/mol
IUPAC Name 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Standard InChI InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Standard InChI Key MZAKUDDHJPSVCL-UHFFFAOYSA-N
SMILES CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O
Canonical SMILES CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O

Introduction

Chemical Properties and Structure

Basic Chemical Information

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid is a well-defined chemical entity with specific identifiers and physicochemical properties that facilitate its characterization and application in research settings.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Registry Number899539-96-9
Molecular FormulaC₁₁H₉FN₂O₄S
Molecular Weight284.27 g/mol
IUPAC Name5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Standard InChIInChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Standard InChIKeyMZAKUDDHJPSVCL-UHFFFAOYSA-N
SMILESCN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O

Structural Characteristics

The structural framework of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid is characterized by several important features that define its chemical reactivity and potential biological activity. The thiadiazine ring with the 1,1-dioxide functionality serves as the central scaffold of the molecule. This core structure is decorated with three key substituents: a methyl group attached to the N-2 position, a carboxylic acid group at position 3, and a 4-fluorophenyl group at position 5 .

The presence of the 4-fluorophenyl group introduces specific electronic properties that can influence the compound's interaction with biological targets. The fluorine atom, with its high electronegativity, can enhance metabolic stability and modify the lipophilicity of the compound. Additionally, the carboxylic acid moiety at position 3 provides an opportunity for hydrogen bonding interactions and potential derivatization for structure-activity relationship studies.

Synthesis and Production

Production Considerations

The production of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid for research purposes requires attention to several key factors to ensure the quality and purity of the final product. These considerations include reaction conditions (temperature, pressure, solvent selection), purification methods, and quality control measures.

Common solvents used in the synthesis of heterocyclic compounds like thiadiazines include ethanol, acetonitrile, and tetrahydrofuran, with heating often required to facilitate cyclization reactions . The purification of the compound typically involves crystallization or chromatographic techniques to remove impurities and ensure the desired level of purity for research applications.

Structural Comparison with Related Compounds

Thiadiazine Family

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid belongs to the broader family of thiadiazine compounds, which are heterocycles containing nitrogen and sulfur atoms. This family of compounds has demonstrated various biological activities and applications in pharmaceutical research and agricultural chemistry .

The thiadiazine scaffold, particularly the 1,3,4-thiadiazine and 1,2,6-thiadiazine subtypes, provides a versatile platform for the development of compounds with diverse biological properties. Modifications to the basic structure, including variations in substituents and oxidation states of the sulfur atom, can significantly influence the biological activity profile of these compounds .

Structural Analogues

Several structural analogues of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid have been reported in the literature, with varying substituents and functional groups. These include:

  • 5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid (CAS: 1443978-73-1) - A related compound with a methyl group at position 5 instead of the 4-fluorophenyl group found in the title compound

  • 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides - A series of compounds evaluated for their affinity to the glycine binding site of the NMDA receptor, sharing the 1,1-dioxide functionality and carboxylic acid moiety with the title compound

  • 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds - These represent a different thiadiazole isomer but share some structural similarities with the title compound

Table 2: Comparison of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid with Selected Analogues

CompoundStructural DifferencesPotential Applications
5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acidReference compoundResearch tool, potential NMDA receptor interactions
5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acidMethyl at position 5 instead of 4-fluorophenyl; carboxylic acid at position 4Research applications in medicinal chemistry
2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxidesBenzothiazine system vs. thiadiazine systemNMDA receptor glycine binding site antagonists
5-methyl-1,2,3-thiadiazole-4-formoxyl urea compoundsDifferent thiadiazole isomer; formoxyl urea vs. carboxylic acidAntiviral applications

Future Research Directions

Structure-Activity Relationship Studies

Future research on 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid could focus on structure-activity relationship (SAR) studies to understand how structural modifications affect its biological properties. These studies might include:

  • Variations in the substituent at position 5, replacing the 4-fluorophenyl group with other aromatic or heterocyclic systems

  • Modifications to the methyl group at position 2, introducing larger alkyl chains or functional groups

  • Derivatization of the carboxylic acid functionality at position 3, forming esters, amides, or other carboxylic acid derivatives

  • Alterations to the oxidation state of the sulfur atom in the thiadiazine ring

Such systematic structural modifications could provide valuable insights into the key structural features responsible for the compound's biological activity and guide the development of more potent and selective analogues.

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